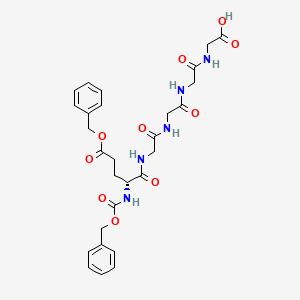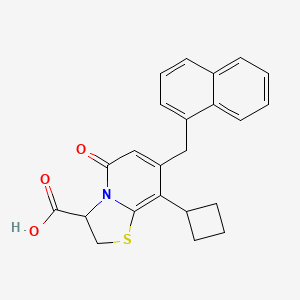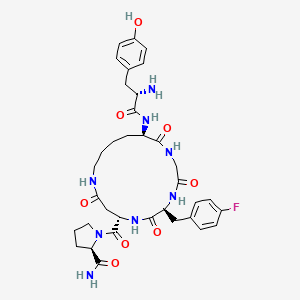
H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” is a synthetic peptide composed of seven amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. The sequence includes tyrosine, lysine, glycine, phenylalanine, aspartic acid, and proline, with specific modifications such as fluorination and amidation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus.
Coupling: Addition of the next amino acid using coupling reagents like HBTU or DIC.
Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently.
化学反応の分析
Types of Reactions
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The fluorine atom on phenylalanine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiol groups.
Substitution: Formation of halogenated or functionalized derivatives.
科学的研究の応用
Chemistry
Peptides like “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” are used in the study of peptide synthesis, structure-activity relationships, and peptide-based catalysis.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as drug candidates for targeting specific receptors or enzymes.
Industry
Peptides are used in the development of diagnostic assays, biosensors, and as components in cosmetic formulations.
作用機序
The mechanism of action of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The fluorinated phenylalanine and amidated proline residues may enhance binding affinity and stability.
類似化合物との比較
Similar Compounds
H-Tyr-D-Lys(1)-Gly-Phe-Asp(1)-D-Pro-NH2: Lacks the fluorine atom on phenylalanine.
H-Tyr-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2: Contains lysine instead of D-lysine.
H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-Pro-NH2: Contains proline instead of D-proline.
Uniqueness
The unique features of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” include the presence of D-lysine and D-proline, which can confer resistance to enzymatic degradation, and the fluorinated phenylalanine, which may enhance binding interactions.
特性
分子式 |
C35H45FN8O8 |
|---|---|
分子量 |
724.8 g/mol |
IUPAC名 |
(2R)-1-[(5S,8S,16R)-16-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(4-fluorophenyl)methyl]-3,6,10,17-tetraoxo-1,4,7,11-tetrazacycloheptadecane-8-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H45FN8O8/c36-22-10-6-21(7-11-22)17-26-34(51)43-27(35(52)44-15-3-5-28(44)31(38)48)18-29(46)39-14-2-1-4-25(33(50)40-19-30(47)41-26)42-32(49)24(37)16-20-8-12-23(45)13-9-20/h6-13,24-28,45H,1-5,14-19,37H2,(H2,38,48)(H,39,46)(H,40,50)(H,41,47)(H,42,49)(H,43,51)/t24-,25+,26-,27-,28+/m0/s1 |
InChIキー |
SQLPAOMIOOTHIQ-IEAFHPEVSA-N |
異性体SMILES |
C1CCNC(=O)C[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=C(C=C3)F)C(=O)N4CCC[C@@H]4C(=O)N |
正規SMILES |
C1CCNC(=O)CC(NC(=O)C(NC(=O)CNC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=C(C=C3)F)C(=O)N4CCCC4C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
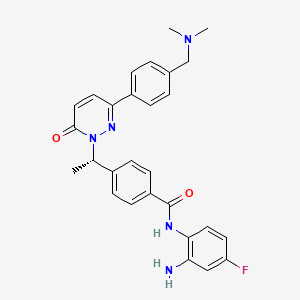
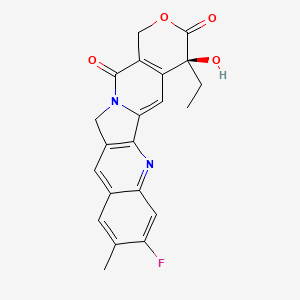
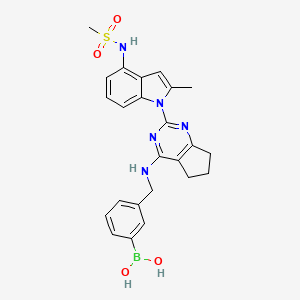

![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)

![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)


